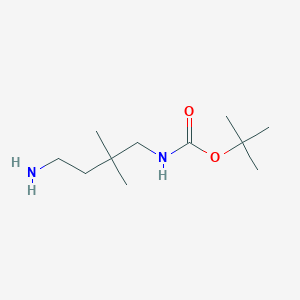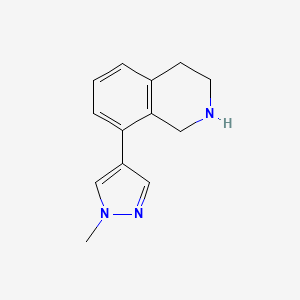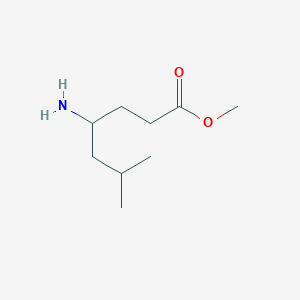
2-(1H-pyrrol-3-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrrol-3-yl)acetaldehyde is an organic compound featuring a pyrrole ring substituted with an acetaldehyde group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride.
Aldehyde Introduction: An aldehyde group can be introduced at the 3-position on the pyrrole ring through various synthetic routes, including the reaction of 3-aminobenzonitrile with 2,5-hexanedione.
Industrial Production Methods:
- Industrial methods often involve large-scale Paal-Knorr synthesis due to its operational simplicity and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: 2-(1H-pyrrol-3-yl)acetic acid.
Reduction: 2-(1H-pyrrol-3-yl)ethanol.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学的研究の応用
2-(1H-pyrrol-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1H-pyrrol-3-yl)acetaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
類似化合物との比較
2-(2-methyl-1H-pyrrol-3-yl)acetaldehyde: Similar structure but with a methyl group at the 2-position.
2-(1H-pyrrol-2-yl)acetaldehyde: The aldehyde group is at the 2-position instead of the 3-position.
Uniqueness:
特性
分子式 |
C6H7NO |
|---|---|
分子量 |
109.13 g/mol |
IUPAC名 |
2-(1H-pyrrol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO/c8-4-2-6-1-3-7-5-6/h1,3-5,7H,2H2 |
InChIキー |
WWDGTICBKIWDPO-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C1CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)



![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)





